2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine

Catalog No.
S6736145
CAS No.
2549000-14-6
M.F
C15H20N4O2
M. Wt
288.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-...

CAS Number

2549000-14-6

Product Name

2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine

IUPAC Name

2-methyl-4-[[4-(pyrazin-2-yloxymethyl)piperidin-1-yl]methyl]-1,3-oxazole

Molecular Formula

C15H20N4O2

Molecular Weight

288.34 g/mol

InChI

InChI=1S/C15H20N4O2/c1-12-18-14(11-20-12)9-19-6-2-13(3-7-19)10-21-15-8-16-4-5-17-15/h4-5,8,11,13H,2-3,6-7,9-10H2,1H3

InChI Key

ODKYATHZUCIBEO-UHFFFAOYSA-N

SMILES

CC1=NC(=CO1)CN2CCC(CC2)COC3=NC=CN=C3

Canonical SMILES

CC1=NC(=CO1)CN2CCC(CC2)COC3=NC=CN=C3

2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine is a complex organic compound characterized by its unique molecular structure, which includes a pyrazine ring and various functional groups, such as an oxazole and a piperidine moiety. This compound is notable for its potential applications in medicinal chemistry and pharmaceuticals due to its diverse biological activity and reactivity. The oxazole ring enhances the compound's ability to interact with biological targets, while the piperidine component contributes to its pharmacological properties.

The chemical reactivity of 2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine can be attributed to the presence of multiple functional groups. Key reactions include:

  • Nucleophilic Substitution: The piperidine moiety can undergo nucleophilic substitution reactions, making it reactive towards electrophiles.
  • Cyclization Reactions: The oxazole ring can be synthesized through cyclization of appropriate precursors, involving dehydration and condensation reactions.
  • Cross-Coupling Reactions: Coupling of the piperidine and oxazole moieties with the pyrazine ring may utilize palladium-catalyzed cross-coupling methods, such as Suzuki or Heck reactions.

2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine exhibits significant biological activity, particularly in the context of drug development. Its potential effects include:

  • Neuroprotective Properties: The compound may interact with neurotransmitter systems, making it a candidate for treating neurological disorders.
  • Anti-inflammatory Effects: Its structure suggests possible anti-inflammatory activity, which could be beneficial in managing conditions like arthritis.
  • Antimicrobial Activity: Preliminary studies indicate that it may possess antimicrobial properties, warranting further investigation.

The synthesis of 2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine typically involves several steps:

  • Formation of the Oxazole Ring: This can be achieved through cyclization reactions involving 2-amino alcohols and carboxylic acids under dehydrating conditions.
  • Introduction of the Piperidine Moiety: Nucleophilic substitution reactions using halogenated precursors facilitate the introduction of the piperidine ring.
  • Coupling with Pyrazine: The final step involves coupling the oxazole and piperidine components with a pyrazine ring through cross-coupling techniques.

Each step requires careful control of reaction conditions and reagents to ensure high yield and purity.

The applications of 2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine span various fields:

Medicinal Chemistry: It serves as a scaffold for developing new drugs targeting neurological disorders and inflammation.

Biological Research: The compound can act as a probe to study biological pathways and interactions at the molecular level.

Materials Science: Due to its unique properties, it may be utilized in developing advanced materials such as polymers or coatings.

Interaction studies are crucial in understanding how 2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine interacts with biological targets. These studies often involve:

Binding Affinity Tests: Assessing how well the compound binds to specific receptors or enzymes.

In Vitro Studies: Evaluating its effects on cellular pathways and biological processes in controlled laboratory settings.

In Vivo Studies: Investigating its pharmacokinetics and therapeutic effects in animal models.

Several compounds share structural similarities with 2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyrazine. A comparison highlights its uniqueness:

Compound NameStructural FeaturesUnique Aspects
2-MethylpyridineLacks oxazole moietySimpler structure
3-MethylpyridineLacks piperidine linkageLess complex
1-(Piperidinyl)oxazoleLacks pyrazine componentDifferent core structure
4-MethylpiperidineNo oxazole or pyrazine ringsBasic piperidine structure

Uniqueness: The presence of both the oxazole moiety and the piperidine linkage in conjunction with the pyrazine core distinguishes 2-({1-[(2-methyl-1,3-oxazol-4-y)methyl]piperidin -4 -yl}methoxy)pyrazine from these similar compounds. This unique combination may enhance its biological activity and therapeutic potential compared to others in its class.

XLogP3

1.2

Hydrogen Bond Acceptor Count

6

Exact Mass

288.15862589 g/mol

Monoisotopic Mass

288.15862589 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-23-2023

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